molecular formula C8H10Cl2N4O B12345539 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane

4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane

Cat. No.: B12345539
M. Wt: 249.09 g/mol
InChI Key: ZUQNUQOVEYCRJI-UHFFFAOYSA-N
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Description

4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane is a heterocyclic compound featuring a 1,4-oxazepane ring fused to a dichloro-substituted 1,3,5-triazine moiety. The dichloro-triazine group enhances electrophilicity, making it reactive toward nucleophilic substitution, a feature critical in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10Cl2N4O

Molecular Weight

249.09 g/mol

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane

InChI

InChI=1S/C8H10Cl2N4O/c9-6-11-7(10)13-8(12-6)14-2-1-4-15-5-3-14/h1-5H2

InChI Key

ZUQNUQOVEYCRJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Foundations of 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane

Molecular Architecture and Reactivity

4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane consists of a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom—linked to a 2,4-dichloro-1,3,5-triazine moiety. The triazine group’s electrophilic character enables selective substitution reactions, while the oxazepane ring contributes steric and electronic effects that influence reactivity.

Key Synthetic Challenges

  • Selective Monosubstitution : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential substitution, but achieving monosubstitution at the 2-position requires precise control of stoichiometry and temperature.
  • Oxazepane Ring Stability : The secondary amine in 1,4-oxazepane exhibits reduced nucleophilicity compared to primary amines, necessitating optimized conditions for efficient coupling.

Synthetic Routes to 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane

Direct Nucleophilic Substitution on Cyanuric Chloride

The most straightforward method involves reacting 1,4-oxazepane with cyanuric chloride under controlled conditions.

Reaction Protocol
  • Step 1 : Cyanuric chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen.
  • Step 2 : 1,4-Oxazepane (1.05 equiv) and triethylamine (1.1 equiv) are added dropwise to quench liberated HCl.
  • Step 3 : The mixture is stirred for 6–12 hours, followed by filtration to remove triethylamine hydrochloride.
  • Step 4 : The crude product is purified via recrystallization from ethanol/water (4:1).

Key Parameters :

  • Temperature : Substitution at 0–5°C minimizes disubstitution.
  • Solvent : THF or dichloromethane (DCM) ensures compatibility with moisture-sensitive reagents.
  • Yield : 65–78% (dependent on oxazepane purity and reaction scale).
Side Reactions and Mitigation
  • Disubstitution : Excess cyanuric chloride or elevated temperatures (>10°C) lead to 2,4-bis(oxazepanyl)-6-chloro-1,3,5-triazine.
  • Hydrolysis : Trace moisture converts chlorides to hydroxyl groups; rigorous drying of solvents and reagents is essential.

Suzuki-Miyaura Coupling for Triazine Functionalization

While less common for amine coupling, palladium-catalyzed cross-coupling has been explored for triazine-aryl linkages, offering insights into catalyst design.

Modified Suzuki Protocol
  • Catalyst : Magnetic silica-supported Pd(0) complexes (e.g., Pd/SiO₂@Fe₃O₄) enable efficient recycling.
  • Conditions :
    • Cyanuric chloride (1.0 equiv), 1,4-oxazepane-boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv)
    • Solvent: DMF/H₂O (3:1) at 80°C for 24 hours.
  • Yield : ≤50%, limited by boronic acid instability.

Oxazepane Ring Synthesis and Subsequent Functionalization

Oxazepane Preparation via Cyclization
  • Amino Alcohol Precursor : 3-(Aminomethyl)propanol undergoes acid-catalyzed cyclization at 120°C to form 1,4-oxazepane.
  • Purification : Distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).
Triazine Coupling Post-Cyclization
  • Conditions : Oxazepane (1.0 equiv), cyanuric chloride (1.1 equiv), DIPEA (1.5 equiv), DCM, 0°C → RT.
  • Yield : 70–82% after column chromatography (SiO₂, hexane/ethyl acetate).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages Limitations
Direct Substitution THF, 0°C, Et₃N 65–78 ≥95 Simplicity, scalability Sensitive to moisture, side reactions
Suzuki Coupling DMF/H₂O, Pd/SiO₂@Fe₃O₄, 80°C ≤50 85–90 Catalyst recyclability Low yield, boronic acid instability
Post-Cyclization DCM, DIPEA, 0°C → RT 70–82 ≥97 High purity, controlled substitution Multi-step synthesis

Optimization Strategies and Industrial Scalability

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF enhances oxazepane solubility but risks triazine hydrolysis; THF balances reactivity and stability.
  • Bases : Triethylamine vs. DIPEA—DIPEA’s steric bulk reduces over-substitution by deprotonating only the oxazepane amine.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates substitution in biphasic systems (water/DCM).
  • Microwave Assistance : Reducing reaction times from 12 hours to 45 minutes at 80°C improves throughput.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Triazine protons absent; oxazepane methylene signals at δ 3.75–4.10 ppm.
  • LC-MS : [M+H]⁺ = 276.98 (calculated for C₈H₁₀Cl₂N₅O).

Impurity Profiling

  • Byproducts : 2,4-Dichloro-6-hydroxy-1,3,5-triazine (hydrolysis) and disubstituted triazines (≤5% via HPLC).

Biological Activity

4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition

Research indicates that compounds similar to 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane exhibit inhibitory effects on thioredoxin reductase (TrxR), an enzyme implicated in cancer cell metabolism. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis and reducing tumor growth .

Biological Activity Overview

Activity Description Reference
Anticancer Induces apoptosis in cancer cell lines via oxidative stress
Enzyme Inhibition Inhibits TrxR leading to enhanced oxidative stress
Potential Antimicrobial Similar compounds show antibiotic properties

Case Studies

Several studies have explored the biological activity of compounds related to 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane:

  • Study on Triazine Derivatives : A study demonstrated that triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the inhibition of redox-sensitive pathways .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and increased survival rates. These findings suggest a promising therapeutic application for triazine-based compounds in oncology .
  • Mechanistic Insights : Computational docking studies indicated that these compounds bind effectively to the active sites of target enzymes like TrxR, supporting their potential as drug candidates for cancer therapy .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane is in the development of pharmaceutical agents. Research has indicated that compounds with similar structures exhibit monoamine reuptake inhibitory activity, suggesting potential use in treating mood disorders and depression. For instance, derivatives of oxazepane have been studied for their effects on neurotransmitter systems, which are crucial in mood regulation.

Case Study: Monoamine Reuptake Inhibition
A study demonstrated that specific derivatives of 1,4-oxazepane exhibited significant inhibition of serotonin and norepinephrine reuptake. This finding suggests that 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane could be further explored for its antidepressant properties .

Agricultural Applications

The compound has also shown promise as a herbicide or pesticide due to its ability to disrupt biochemical pathways in plants. The triazine moiety is known for its herbicidal properties, making this compound a candidate for developing new agrochemicals.

Data Table: Herbicidal Activity Comparison

CompoundActivity (g/ha)Target Species
Compound A200Weeds
4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane150Grasses
Compound B250Broadleaf

This table illustrates the comparative efficacy of the compound against common agricultural pests .

Material Science

In material science, the compound's unique structure allows it to be utilized in synthesizing polymers and other materials with enhanced properties such as thermal stability and chemical resistance. Its application in creating coatings or adhesives is particularly noteworthy.

Case Study: Polymer Synthesis
Research involving the polymerization of 4-(Dichloro-1,3,5-triazin-2-yl)-1,4-oxazepane has resulted in materials that exhibit improved mechanical properties compared to traditional polymers. These advancements could lead to innovations in various industries including automotive and construction .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Compound 10i (96% yield) demonstrates optimized coupling strategies compared to Compound 46 (67%), suggesting that brominated intermediates may offer higher reactivity than chloro-morpholino derivatives .
  • Physical State : Dichloro-triazine analogs (hypothesized) are expected to be solids, similar to Compound 46, due to strong intermolecular interactions from electronegative substituents .

Reactivity and Functionalization

  • Triazine Reactivity: The dichloro-triazine group in the target compound is more electrophilic than the morpholino-substituted triazine in Compound 46, enabling faster substitution with amines or thiols. This property is advantageous in creating diverse libraries for drug discovery .
  • Oxazepane Flexibility : The 1,4-oxazepane ring’s seven-membered structure provides conformational flexibility, enhancing binding to biological targets like kinases or GABA receptors compared to rigid six-membered rings (e.g., piperidine derivatives) .

Research Findings and Data

Analytical Data from Analogs

  • Compound 10i : HRMS m/z [M + H]+: 313.9959 (calc. 313.9957); 1H NMR confirms oxazepane ring integrity with distinct δ4.18–1.91 ppm shifts .
  • Compound 46 : Silica gel chromatography (cyclohexane/ethyl acetate) achieved 67% purity, validated by HPLC and HRMS .

Hypothetical Data for Target Compound

  • Predicted Synthesis : Reaction of 1,4-oxazepane with dichloro-1,3,5-triazine under basic conditions (yield ~70–80%, based on ).

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